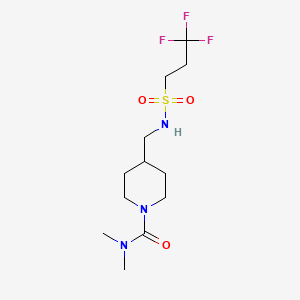

N,N-dimethyl-4-((3,3,3-trifluoropropylsulfonamido)methyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Aplicaciones Científicas De Investigación

Sulfonamides as Cyclisation Terminators Trifluoromethanesulfonic (triflic) acid effectively catalyzes 5-endo cyclisations of homoallylic sulfonamides, leading to the formation of pyrrolidines and facilitating cationic cascades for the efficient assembly of polycyclic systems. This method's efficiency is evident in its preferential formation of pyrrolidines and homopiperidines, even over piperidines, when tertiary carbocations are trapped, highlighting its potential in synthetic chemistry for constructing complex molecular structures (Haskins & Knight, 2002).

Antioxidant Properties in Age-Related Diseases Compounds structurally related to N,N-dimethyl-4-((3,3,3-trifluoropropylsulfonamido)methyl)piperidine-1-carboxamide, particularly those possessing a free radical scavenger group, have shown promise as antioxidants. They protect various human cell lines against the deleterious effects of oxidative stress, implicating potential therapeutic applications in age-related diseases such as cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Antibacterial Activity Certain derivatives of this compound have demonstrated significant antibacterial activity. The incorporation of the sulfonamide structure, particularly in N,N-diethyl amide bearing benzenesulfonamide derivatives, has been reported to exhibit marked potency against Escherichia coli and Staphylococcus aureus (Ajani et al., 2013).

Advancements in Polymer Chemistry Derivatives of this compound have contributed to advancements in polymer chemistry. The utilization of these compounds in the synthesis of hyperbranched polymers, such as the hyperbranched polysulfone−amine, has been explored. These polymers exhibit solubility in various solvents and are formed through rapid reactions, suggesting applications in materials science (Yan & Gao, 2000).

Catalysis and Organic Synthesis Compounds related to this compound have shown utility in catalysis and organic synthesis. The ability of these compounds to act as Lewis basic catalysts for the hydrosilylation of N-aryl imines has been demonstrated, offering high yields and enantioselectivity for a wide range of substrates (Wang et al., 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-dimethyl-4-[(3,3,3-trifluoropropylsulfonylamino)methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22F3N3O3S/c1-17(2)11(19)18-6-3-10(4-7-18)9-16-22(20,21)8-5-12(13,14)15/h10,16H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOAZOVTWUWJQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide](/img/structure/B2643610.png)

![6-(2-Methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2643611.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2643616.png)

![[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/no-structure.png)

![Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2643626.png)

![2-(ethylthio)-3-(4-methoxyphenyl)-N-(o-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2643629.png)

![(3Z)-1-phenyl-3-({[3-(trifluoromethyl)phenyl]methoxy}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2643630.png)